4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Description
Properties
IUPAC Name |
4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-18-7-2-3-9-8(6-7)10-11(14-9)12(17)16-4-5-19-13(16)15-10/h2-3,6,14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZHSRKZOLBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=C4N(C3=O)CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of dihydro derivatives .
Scientific Research Applications
9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antibacterial, and antifungal properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one include other thiazole derivatives such as:
Thiazole: A simpler structure with a wide range of biological activities.
Pyrano[2,3-d]thiazole: Known for its applications in drug development against obesity and hyperlipidemia.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with potential medicinal properties.
The uniqueness of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one lies in its complex structure, which allows for diverse chemical modifications and a broad spectrum of biological activities .
Biological Activity
The compound 4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is a complex polycyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic framework characterized by the presence of nitrogen and sulfur atoms within its structure. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Key Structural Features
- Polycyclic Framework : The tetracyclic nature allows for diverse interactions with biological targets.
- Functional Groups : The methoxy group and thia (sulfur) moiety are significant for its activity.
Antiviral Properties
Research indicates that derivatives of this compound exhibit anti-HIV activity , particularly through the inhibition of HIV integrase, an essential enzyme for viral replication. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance antiviral efficacy.
Anticancer Activity
The compound has shown promise in anticancer research:
- In Vitro Studies : Various derivatives have been tested against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (μmol/mL) | Comparison |
|---|---|---|---|
| 4-Methoxy Derivative | A-549 | 0.04 | Similar to Doxorubicin |
| 4-Methoxy Derivative | HCT-116 | 0.06 | Similar to Doxorubicin |
The mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The compound has shown moderate DPPH radical-scavenging activity, indicating potential antioxidant properties .
- Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The structural components allow for binding to specific enzymes involved in cancer progression.
Study 1: Antiviral Activity
A study published in PubMed highlighted the antiviral properties of a related compound, demonstrating significant inhibition of HIV integrase activity. This suggests that the core structure may be effective against viral targets beyond HIV .
Study 2: Anticancer Efficacy
In a comparative study involving various derivatives of the compound against multiple cancer cell lines, researchers found that certain modifications enhanced cytotoxicity significantly. The results indicated that the introduction of specific substituents could lead to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
